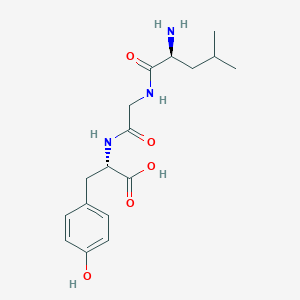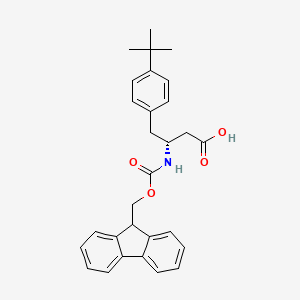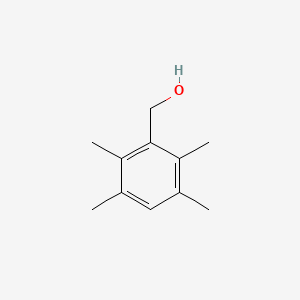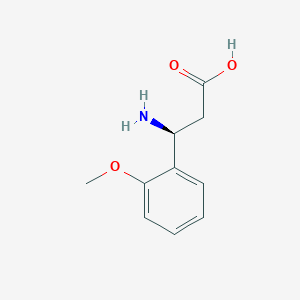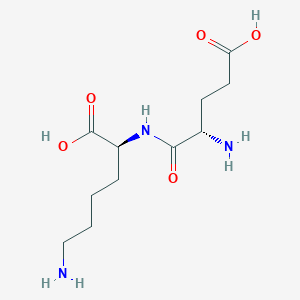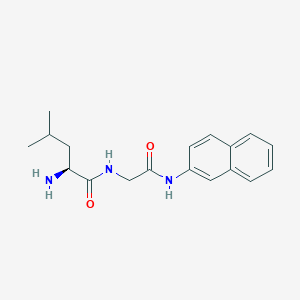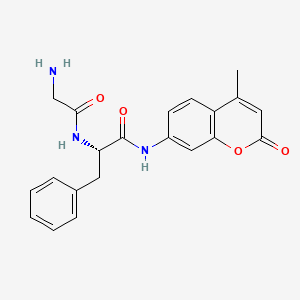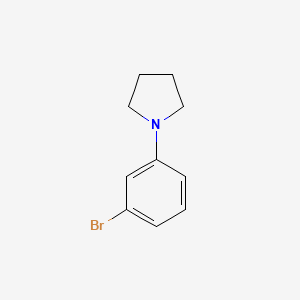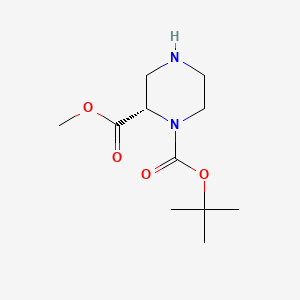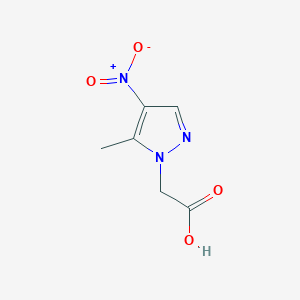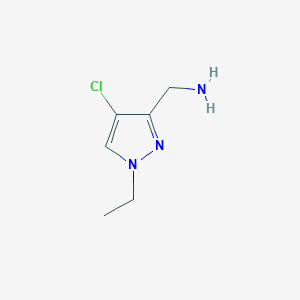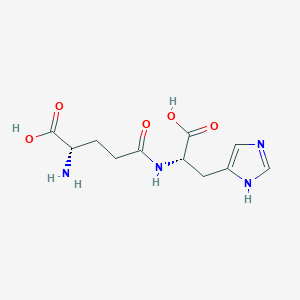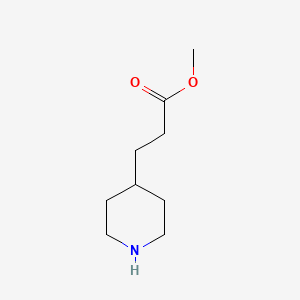
Methyl 3-(piperidin-4-yl)propanoate
概要
説明
“Methyl 3-(piperidin-4-yl)propanoate” is a chemical compound with the CAS Number: 71879-50-0. It has a molecular weight of 171.24 . The IUPAC name for this compound is methyl 3-(4-piperidinyl)propanoate .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(piperidin-4-yl)propanoate” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The InChI code for “Methyl 3-(piperidin-4-yl)propanoate” is 1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 . This indicates that the compound has a molecular formula of C9H17NO2 .It is stored in a freezer . The compound is a solid with a density of 0.96 g/cm3 .
科学的研究の応用
Anticonvulsant and Antinociceptive Activity
Research has been conducted on the synthesis of new hybrid molecules derived from 3-methyl- or 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, incorporating fragments of well-known antiepileptic drugs. These molecules, including Methyl 3-(piperidin-4-yl)propanoate, have shown promising anticonvulsant and antinociceptive properties in preclinical models. One compound, in particular, demonstrated favorable anticonvulsant properties and a safety profile comparable or superior to clinically relevant antiepileptic drugs. It was also found to be an effective binder to neuronal voltage-sensitive sodium and L-type calcium channels, indicating potential use in treating epilepsy and pain management (Kamiński et al., 2016).
Synthesis of Novel Compounds
Methyl 3-(piperidin-4-yl)propanoate has been used in the synthesis of novel compounds with potential pharmacological applications. For instance, its derivatives were used in the preparation of 2-(methoxycarbonyl)indolizidine, highlighting the compound's versatility in synthetic chemistry and potential utility in drug development (D’hooghe et al., 2009).
Polymer Synthesis and Biomedical Applications
The compound has also been employed in the synthesis of poly(β–amino esters) and poly(lactone-co-β–amino ester) copolymers. These materials have been studied for their thermal and crystalline properties, indicating their potential as biodegradable biomaterials for specific biomedical applications, such as gene delivery (Martino et al., 2012).
Light Stabilizer in Polymers
Methyl 3-(piperidin-4-yl)propanoate derivatives have been synthesized for use as light stabilizers in polymers. These compounds have been shown to effectively stabilize polymers against degradation due to light exposure, demonstratingthe compound's utility in enhancing the durability of polymer-based materials (Yi, 2008).
Corrosion Inhibition
Research on piperidine derivatives, including Methyl 3-(piperidin-4-yl)propanoate, has shown their potential as corrosion inhibitors for metals like iron. These studies involved quantum chemical calculations and molecular dynamics simulations, suggesting the compound's application in preventing metal corrosion, which is crucial in various industrial sectors (Kaya et al., 2016).
Photostabilizing Efficiency in Polymer Matrices
The compound has been studied for its role in enhancing the photochemical stability and photostabilizing efficiency of polymers. This research is significant in the field of materials science, especially for applications requiring prolonged exposure to light without degradation (Danko et al., 2003).
Gene Delivery Systems
Methyl 3-(piperidin-4-yl)propanoate is also used in the development of gene delivery systems. Research in this area focuses on creating efficient, biodegradable, and biocompatible vectors for gene delivery, highlighting the compound's importance in the field of genetic medicine and biotechnology (Chen et al., 2016).
Synthesis of Metabolites
The compound has been used in the synthesis of specific metabolites, such as those of the muscle relaxant tolperisone, in both racemic and optically active forms. This suggests its utility in the synthesis of pharmacologically active metabolites and in the study of drug metabolism (Bálint et al., 2002).
NMDA Antagonist for Neuroprotection
Research into derivatives of Methyl 3-(piperidin-4-yl)propanoate has led to the discovery of potent N-methyl-D-aspartate (NMDA) antagonists, which are crucial in neuroprotection and the treatment of neurodegenerative diseases (Chenard et al., 1995).
Safety And Hazards
将来の方向性
Piperidine derivatives, such as “Methyl 3-(piperidin-4-yl)propanoate”, are important in the field of drug discovery . They are used in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
methyl 3-piperidin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTFCEJPMHOBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437441 | |
| Record name | methyl 3-(piperidin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperidin-4-yl)propanoate | |
CAS RN |
71879-50-0 | |
| Record name | methyl 3-(piperidin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

